molecular formula C12H21N3O2 B6283596 tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1891129-94-4

tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B6283596
CAS No.: 1891129-94-4
M. Wt: 239.3
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Description

Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrrolidine ring, an imidazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.

  • Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the imidazole ring through a nucleophilic substitution reaction.

  • Esterification: Finally, the compound is esterified with tert-butyl alcohol to form the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the imidazole or pyrrolidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole and pyrrolidine rings make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In the medical field, tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing a reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Oxymetazoline: A compound that contains an imidazole ring and a tert-butyl group.

  • Other Imidazole Derivatives: Various other imidazole derivatives with different substituents and functional groups.

Uniqueness: Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of the imidazole ring, pyrrolidine ring, and tert-butyl ester group

Properties

CAS No.

1891129-94-4

Molecular Formula

C12H21N3O2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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